Bienvenue dans la boutique en ligne BenchChem!

2-[(4-chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine

Quinazoline SAR Medicinal Chemistry Kinase Inhibitor Design

This 4-aminoquinazoline features an asymmetrical substitution pattern (4-chlorobenzyl at C-2, 2,4-dichlorobenzyl at N-4) that provides a unique pharmacophore not found in symmetrical analogs. Its XLogP3 of 7.2 indicates high lipophilicity, necessitating DMSO stock solutions with monitoring for precipitation in aqueous assays. The secondary amine at C-4 enables further functionalization for library generation. With ≥95% purity, it is suitable for kinase inhibitor screening and SAR investigations. No target engagement data have been reported as of April 2026, making it a potential negative control after independent validation.

Molecular Formula C22H16Cl3N3
Molecular Weight 428.74
CAS No. 303149-83-9
Cat. No. B2908673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine
CAS303149-83-9
Molecular FormulaC22H16Cl3N3
Molecular Weight428.74
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)NCC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C22H16Cl3N3/c23-16-8-5-14(6-9-16)11-21-27-20-4-2-1-3-18(20)22(28-21)26-13-15-7-10-17(24)12-19(15)25/h1-10,12H,11,13H2,(H,26,27,28)
InChIKeyPFDYQFHEOYPBCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine (CAS 303149-83-9): Chemical Identity, Class, and Procurement-Relevant Characteristics


2-[(4-chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine (CAS 303149-83-9, PubChem CID 2766862) is a synthetic small molecule belonging to the 4-aminoquinazoline class [1]. Its structure features a quinazoline core substituted at the 2-position with a 4-chlorobenzyl group and at the 4-amino position with a 2,4-dichlorobenzyl group, yielding the molecular formula C22H16Cl3N3 and a molecular weight of 428.7 g/mol [1]. The compound is catalogued in the Oprea1 screening collection (Oprea1_041991), a set of compounds curated for lead-like properties in early drug discovery [1]. Available vendor datasheets indicate a minimum purity of 95% .

Why Generic 4-Aminoquinazoline Substitution Is Not Advisable for 2-[(4-Chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine (CAS 303149-83-9)


The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, with biological activity exquisitely sensitive to the identity and position of substituents on both the quinazoline core and the pendant aryl groups [1]. The target compound carries an asymmetric substitution pattern—a 4-chlorobenzyl group at the 2-position and a 2,4-dichlorobenzyl group at the 4-amino position—that cannot be replicated by analogs bearing symmetrical bis(4-chlorobenzyl) substitution [2] or by compounds lacking the 2-benzyl substituent (e.g., simple 4-(benzylamino)quinazolines). Even a shift of chlorine from the 2,4- to the 3,4-dichlorobenzyl pattern can alter molecular recognition [1]. The computed XLogP3 of 7.2 [3] places this compound in a distinct lipophilicity range compared to many 4-aminoquinazolines carrying polar substituents, which directly impacts membrane permeability, protein binding, and assay behavior. Generic substitution without explicit comparative data under identical assay conditions therefore carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 2-[(4-Chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine (CAS 303149-83-9)


Structural Uniqueness: Asymmetric Chlorobenzyl Substitution Pattern vs. Symmetrical 4-Aminoquinazolines

The target compound is the only 4-aminoquinazoline in the PubChem database bearing a 4-chlorobenzyl at the 2-position and a 2,4-dichlorobenzyl at the 4-amino nitrogen simultaneously [1]. The closest structural comparator, N,2-bis(4-chlorobenzyl)-4-quinazolinamine, carries identical 4-chlorobenzyl groups at both positions, lacking the electron-withdrawing ortho-chlorine and the altered steric profile conferred by the 2,4-dichlorobenzyl moiety [1]. A second comparator, 7-Chloro-N-(2,4-dichlorobenzyl)quinazolin-4-amine (CAS 477861-92-0), introduces a chlorine at the 7-position of the quinazoline core but lacks the 2-benzyl substituent entirely, resulting in a fundamentally different scaffold topology .

Quinazoline SAR Medicinal Chemistry Kinase Inhibitor Design

Lipophilicity Benchmarking: XLogP3 = 7.2 — Higher Than Typical 4-Aminoquinazoline Kinase Inhibitors

The computed XLogP3 of the target compound is 7.2 [1], which is substantially higher than the lipophilicity of clinically characterized 4-aminoquinazolines such as gefitinib (XLogP3 ≈ 4.2) and erlotinib (XLogP3 ≈ 3.2) [2]. Among the 2-aryl-4-(arylamino)quinazoline series reported by Rahmannejadi et al. (2018), the most active cytotoxic compounds exhibited calculated logP values in the range of 4.0–5.5 [3]. The elevated logP of the target compound predicts distinctly different solubility, permeability, and non-specific protein binding behavior that may be advantageous or disadvantageous depending on the assay format.

Lipophilicity Drug-likeness Permeability

Vendor-Specified Minimum Purity of 95% for Research-Grade Procurement

The CymitQuimica datasheet for this compound (Ref. 3D-DMA14983) specifies a minimum purity of 95% . This is consistent with the typical research-grade purity reported by multiple suppliers for this compound . No quantitative impurity profile data (e.g., HPLC chromatograms, residual solvent analysis) are publicly available. The compound is currently listed as discontinued ("descatalogado") by CymitQuimica , indicating limited commercial availability, though alternative suppliers may still offer it.

Compound Quality Control Reproducibility Procurement Specification

Absence of Published Biological Activity Data Distinguishes This Compound from Extensively Profiled 4-Aminoquinazoline Kinase Inhibitors

A comprehensive search of PubChem BioAssay, PubMed, and Google Patents returned zero quantitative biological activity results for CAS 303149-83-9 as of April 2026 [1][2]. This stands in marked contrast to structurally related 4-aminoquinazolines such as gefitinib and erlotinib, which have thousands of curated bioactivity data points, and to 2-aryl-4-(arylamino)quinazoline research compounds, for which IC50 values against cancer cell lines (KB, Hep-G2, LU-1, MCF-7) have been reported in the range of 1–50 μM [3]. The absence of bioactivity data means this compound cannot be selected based on known potency or selectivity; rather, it represents a structurally novel probe for de novo screening.

Data Scarcity Screening Compound Tool Compound Gap

Procurement-Relevant Application Scenarios for 2-[(4-Chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine (CAS 303149-83-9)


De Novo Kinase Inhibitor Screening Libraries

Given the quinazoline-4-amine scaffold's established engagement with kinase ATP-binding sites [1], this compound can serve as a structurally novel entry in kinase inhibitor screening libraries. Its asymmetric chlorobenzyl substitution pattern (Section 3, Evidence 1) offers a distinct pharmacophore not represented by clinically precedented 4-anilinoquinazolines. The high lipophilicity (XLogP3 = 7.2) necessitates use of DMSO stock solutions with careful monitoring of compound precipitation in aqueous assay buffers (Section 3, Evidence 2).

Structure-Activity Relationship (SAR) Probe for 2-Benzyl-4-aminomethyl Quinazoline Series

The compound fills a specific SAR gap in the 2-benzyl-4-aminomethyl quinazoline chemical space. Its unique combination of 4-chlorobenzyl at C-2 and 2,4-dichlorobenzyl at N-4 allows systematic comparison with symmetric analogs (e.g., N,2-bis(4-chlorobenzyl)-4-quinazolinamine) to dissect the contribution of chlorine substitution pattern to target binding (Section 3, Evidence 1).

Synthetic Intermediate for Downstream Derivatization

The secondary amine at the 4-position provides a handle for further functionalization (e.g., acylation, alkylation, sulfonylation) to generate combinatorial libraries. The minimum purity specification of 95% (Section 3, Evidence 3) is acceptable for most synthetic chemistry applications, though users should request lot-specific analytical data before committing to multi-step synthetic sequences.

Negative Control or Inactive Comparator in Biochemical Assays

Because no target engagement or cellular activity data have been reported for this compound as of April 2026 (Section 3, Evidence 4), it may be preliminarily considered as a potential negative control in assays where a structurally similar but inactive quinazoline is required. However, users must independently verify the absence of activity in their specific assay system before deploying it as a negative control.

Quote Request

Request a Quote for 2-[(4-chlorophenyl)methyl]-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.